

A Comprehensive Technical Guide to 1-(3-Butoxyphenyl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(3-Butoxyphenyl)ethanol

Cat. No.: B7847447

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of **1-(3-Butoxyphenyl)ethanol**, a substituted aromatic alcohol of interest in synthetic and medicinal chemistry. While specific data for the n-butoxy isomer is limited in publicly accessible literature, this document will focus on the closely related and well-documented isomer, 1-(3-iso-Butoxyphenyl)ethanol. We will detail its chemical identity, physicochemical properties, and plausible synthetic pathways, including a detailed experimental protocol. Furthermore, this guide offers insights into its spectroscopic characterization, potential applications as a building block in drug discovery, and essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's chemistry and utility.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for regulatory compliance, scientific reproducibility, and safety. The subject of this guide is the specific isomer 1-(3-iso-Butoxyphenyl)ethanol.

Table 1: Chemical Identifiers for 1-(3-iso-Butoxyphenyl)ethanol

Identifier	Value	Source
CAS Number	1156342-14-1	[1]
IUPAC Name	1-[3-(2-methylpropoxy)phenyl]ethan-1-ol	[1]
Molecular Formula	C ₁₂ H ₁₈ O ₂	[1]
Canonical SMILES	<chem>CC(C)COC1=CC=CC(C(C)O)=C1</chem>	[1]
InChI Key	JHRJEQWKAODIEN-UHFFFAOYSA-N	[1]

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature, 1-[3-(2-methylpropoxy)phenyl]ethan-1-ol, provides an unambiguous structural description.[1][2] The name specifies an ethanol backbone substituted at carbon 1 by a phenyl group. This phenyl ring is, in turn, substituted at the meta-position (carbon 3) with an isobutoxy group (2-methylpropoxy).

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this specific molecule is not widely published, we can predict its characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical and Spectroscopic Data

Property	Predicted Value / Characteristic Peaks	Rationale and Comparative Insights
Molecular Weight	194.27 g/mol	Calculated from the molecular formula C ₁₂ H ₁₈ O ₂ . ^[3]
Appearance	Colorless to pale yellow liquid	Typical for many substituted aromatic alcohols.
¹ H NMR	δ ~7.2-6.8 (m, 4H, Ar-H), ~4.8 (q, 1H, CH-OH), ~3.7 (d, 2H, O-CH ₂), ~2.1 (m, 1H, CH-(CH ₃) ₂), ~1.5 (d, 3H, CH ₃ -CH), ~1.0 (d, 6H, (CH ₃) ₂)	Based on analogous structures, the aromatic protons will appear in the typical downfield region. The benzylic proton (CH-OH) will be a quartet due to coupling with the adjacent methyl group. The isobutoxy group will show a characteristic doublet for the methylene protons and a multiplet and doublet for the isopropyl group. ^{[4][5]} The hydroxyl proton may appear as a broad singlet and its coupling can sometimes be suppressed by exchange. ^[6]
¹³ C NMR	δ ~145 (Ar-C-O), ~129-113 (Ar-C), ~75 (O-CH ₂), ~70 (CH-OH), ~28 (CH-(CH ₃) ₂), ~25 (CH ₃ -CH), ~19 ((CH ₃) ₂)	The carbon attached to the hydroxyl group (CH-OH) and the methylene carbon of the ether linkage (O-CH ₂) are expected in the 60-80 ppm range. Aromatic carbons will be in the 110-160 ppm range.

IR Spectroscopy	~3400 cm^{-1} (broad, O-H stretch), ~3100-3000 cm^{-1} (C-H aromatic), ~2960-2850 cm^{-1} (C-H aliphatic), ~1250 cm^{-1} (C-O ether stretch)	The broad hydroxyl peak is characteristic of alcohols. The presence of both aromatic and aliphatic C-H bonds will be evident, as will the strong C-O ether linkage.
Mass Spec (EI)	M^+ at m/z 194. Fragmentation may include loss of water (m/z 176), loss of a methyl group (m/z 179), and cleavage of the isobutyl group.	The molecular ion peak is expected. Fragmentation patterns will be dictated by the stability of the resulting carbocations, with the benzylic position being particularly susceptible to fragmentation. [7]

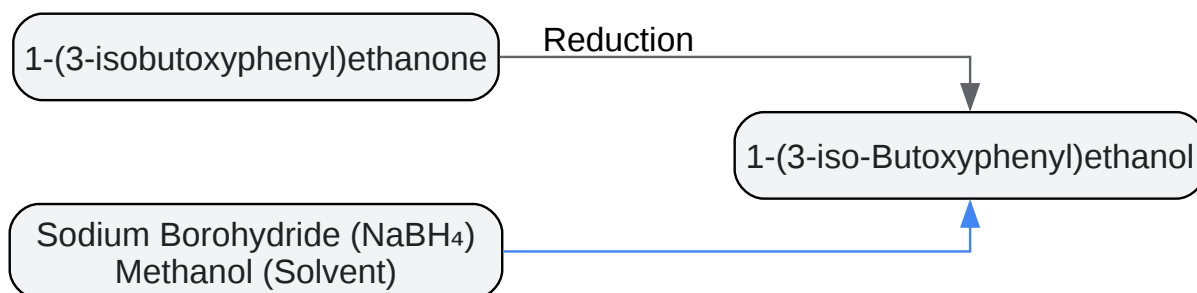
Synthesis and Mechanistic Considerations

The synthesis of secondary benzylic alcohols like 1-(3-iso-Butoxyphenyl)ethanol is a cornerstone of organic synthesis. A highly reliable and scalable method involves the reduction of the corresponding ketone, 1-(3-isobutoxyphenyl)ethanone.

Chosen Synthetic Pathway: Ketone Reduction

This pathway is selected for its high efficiency, selectivity, and the commercial availability of starting materials. The core of this process is the conversion of a carbonyl group to a hydroxyl group.

Scheme 1: Synthesis of 1-(3-iso-Butoxyphenyl)ethanol via Reduction



[Click to download full resolution via product page](#)

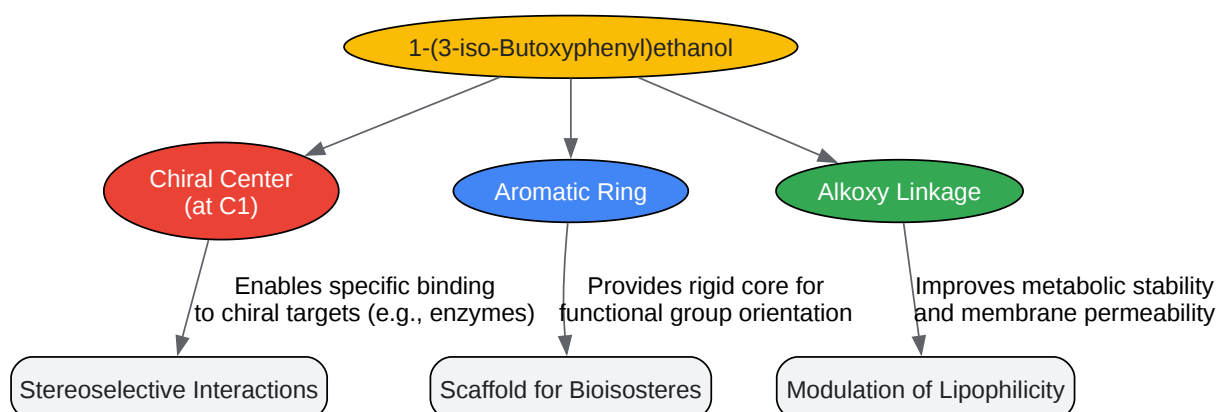
Caption: Synthetic workflow for 1-(3-iso-Butoxyphenyl)ethanol.

Mechanistic Insight: Sodium borohydride (NaBH_4) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring or the ether linkage. The reaction proceeds via the nucleophilic addition of a hydride ion (H^-) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (methanol) during the reaction or by an aqueous workup to yield the final alcohol product. This method is favored over more reactive hydrides like lithium aluminum hydride (LAH) for its greater safety profile and tolerance of protic solvents. Another viable, scalable industrial method is catalytic hydrogenation using catalysts like Raney-nickel under a hydrogen atmosphere.[8]

Applications in Research and Drug Development

While specific applications for 1-(3-iso-Butoxyphenyl)ethanol are not extensively documented, its structure contains key pharmacophores that make it a valuable building block for medicinal chemistry and drug discovery programs.

Logical Relationship of Structural Features to Drug Design:



[Click to download full resolution via product page](#)

Caption: Key structural features and their relevance in drug design.

- **Chiral Scaffold:** The molecule possesses a chiral center at the carbinol carbon. This allows for the synthesis of enantiomerically pure compounds, which is critical in modern drug development to distinguish between the activities of different stereoisomers and reduce off-target effects.
- **Aromatic Core:** The phenyl ring serves as a rigid scaffold to which other functional groups can be attached. It can participate in crucial binding interactions within a protein target, such as pi-stacking.
- **Alkoxy Group:** The butoxy group significantly increases the lipophilicity of the molecule compared to a simple phenol. This modification is a common strategy in medicinal chemistry to enhance a compound's ability to cross cell membranes and improve its pharmacokinetic profile.^[9] The ether linkage is also generally more stable to metabolic degradation than an ester or other functional groups.

This compound serves as an intermediate for more complex molecules. The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

Safety, Handling, and Storage

Specific toxicological data for 1-(3-iso-Butoxyphenyl)ethanol is not readily available. Therefore, it must be handled with the standard precautions applicable to new chemical entities and laboratory reagents.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[10]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.^[11] Avoid contact with skin, eyes, and clothing.^[10] Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.^{[12][13]} Keep away from strong oxidizing agents and acids, as these may cause a reaction.

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[\[10\]](#)

Experimental Protocol: Synthesis of 1-(3-isobutoxyphenyl)ethanol

This protocol describes the reduction of 1-(3-isobutoxyphenyl)ethanone using sodium borohydride.

Materials:

- 1-(3-isobutoxyphenyl)ethanone
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-isobutoxyphenyl)ethanone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone).
- Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas may be evolved.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases and the pH is slightly acidic.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure 1-(3-iso-Butoxyphenyl)ethanol.

References

- Fluorochem. (n.d.). 1-(3-iso-Butoxyphenyl)ethanol (CAS 1156342-14-1).
- Fisher Scientific. (2025). Safety Data Sheet.
- Chemical Management. (n.d.). Safety Data Sheet.
- U.S. Food and Drug Administration. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1-(3-n-Butoxy-5-fluorophenyl)ethanol.
- ChemScene. (n.d.). 2-(3-Butoxyphenyl)ethanol.
- Google Patents. (n.d.). P- or m-tert butoxyphenethyl alcohol and process for preparing the same.
- Castrol. (2025). Safety Data Sheet.
- Restrain. (n.d.). MSDS Restrain Ethanol.
- National Center for Biotechnology Information. (n.d.). 1-(3-Phenoxyphenyl)ethanol.
- Wikipedia. (n.d.). Ethanol.

- Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
- CK-12 Foundation. (2026).
- National Center for Biotechnology Information. (n.d.). Ethanone, 1-(4-butoxyphenyl)-.
- de Sousa, F. P., et al. (2024).
- BenchChem. (2025). Spectroscopic Comparison: 1-(3,5-Diacetoxyphenyl)-1-bromoethane and its Synthetic Precursors.
- MDPI. (2025). 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one.
- National Institute of Standards and Technology. (n.d.). Ethanol, 1-(2-butoxyethoxy)-. NIST Chemistry WebBook.
- Reddit. (2025). Help with simple 1D NMR spectra (of ethanol?). r/chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. fluorochem.co.uk [fluorochem.co.uk]
2. [CK12-Foundation](https://flexbooks.ck12.org) [flexbooks.ck12.org]
3. chemscene.com [chemscene.com]
4. pdf.benchchem.com [pdf.benchchem.com]
5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
6. reddit.com [reddit.com]
7. Ethanol, 1-(2-butoxyethoxy)- [webbook.nist.gov]
8. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
9. jelsciences.com [jelsciences.com]
10. fishersci.com [fishersci.com]
11. chemmanagement.ehs.com [chemmanagement.ehs.com]
12. accessdata.fda.gov [accessdata.fda.gov]
13. msdspds.castrol.com [msdspds.castrol.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-(3-Butoxyphenyl)ethanol: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7847447/docs#a-comprehensive-technical-guide-to-1-3-butoxyphenyl-ethanol-synthesis-characterization-and-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)